6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique chemical structure which includes a bromine atom at the 6th position and a cyclopropyl group at the 3rd position of the indazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and other diseases.
The compound is classified as an indazole derivative, which are known for their varied biological activities. Indazoles have been extensively researched for their roles in pharmacology, particularly in developing new therapeutic agents. The specific structure of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole contributes to its distinct reactivity and biological properties, making it a valuable subject for scientific study.
The synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole typically involves several key steps:
The molecular formula of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is , with a molecular weight of approximately 251.12 g/mol. Its structure can be represented as follows:
This specific arrangement allows for unique interactions with biological targets, contributing to its potential therapeutic effects .
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole can undergo several types of chemical reactions:
The mechanism of action for 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole primarily involves its interaction with human cancer cell lines, including HEP3BPN (liver), MDA453 (breast), and HL60 (leukemia).
The compound inhibits the viability of these cancer cells by affecting various biochemical pathways associated with tumor development. It has been shown to suppress proangiogenic cytokines such as tumor necrosis factor alpha, vascular endothelial growth factor, epidermal growth factor, insulin-like growth factor 1, transforming growth factor beta, and leptin .
The pharmacokinetic profile suggests that the compound can be effectively absorbed and distributed within the body, allowing it to exert its therapeutic effects against cancer cells .
While specific boiling points are not universally documented, the compound is typically stable under standard laboratory conditions.
Key chemical properties include:
These properties make it suitable for various chemical transformations and applications in medicinal chemistry .
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole has shown significant potential in several scientific domains:
The systematic IUPAC name for this compound is 6-bromo-3-cyclopropyl-1-methyl-1H-indazole, reflecting its core indazole structure with specific substituent positions. The base heterocycle is "1H-indazole," where nitrogen atoms occupy positions 1 and 2 of the bicyclic system. The prefix "6-bromo" designates bromine at the C6 position of the benzene ring, while "3-cyclopropyl" indicates the cyclopropyl group attached to C3 of the pyrazole ring. The "1-methyl" specification denotes methylation at the N1 position, confirming the tautomeric form and preventing ambiguity with 2H-indazole isomers [2] [3].
The molecular formula C₁₁H₁₁BrN₂ reveals key compositional features:
With a molecular weight of 251.12 g/mol (calculated: 251.13 g/mol) [3] [9], this compound exhibits moderate hydrophobicity. Computational models predict a LogP value of 3.21 [9], indicating high lipophilicity favorable for membrane permeability. The topological polar surface area (TPSA) is 17.82 Ų [9], suggesting moderate solubility in polar solvents.
Table 1: Molecular Identity Summary
Property | Value |
---|---|
IUPAC Name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole |
CAS Registry Number | 1311197-86-0 |
Molecular Formula | C₁₁H₁₁BrN₂ |
Exact Molecular Weight | 250.0108 Da |
Monoisotopic Mass | 249.0087 Da |
XLogP3-AA | 3.2 |
Experimental crystallographic data for 6-bromo-3-cyclopropyl-1-methyl-1H-indazole remains unreported in the literature. However, computational and spectroscopic analyses provide insights into its spatial configuration. The cyclopropyl group at C3 adopts a dihedral angle near 55°–65° relative to the indazole plane [8], minimizing steric clash with the N1-methyl group. This orientation creates a twisted conformation that influences molecular packing and intermolecular interactions.
The N1-methyl group locks the tautomeric form as 1H-indazole, eliminating proton ambiguity at N1/N2 positions. This configuration stabilizes the molecule against tautomerization, a feature critical for consistent reactivity and binding interactions. The bromine atom at C6 extends coplanar with the benzene ring due to resonance, enhancing its electron-withdrawing effect [6].
Storage recommendations (2–8°C, sealed, dry) [2] [9] imply sensitivity to moisture and temperature-driven conformational changes, though degradation pathways remain uncharacterized.
Bromine at C6:
Cyclopropyl at C3:
Methyl at N1:
Table 2: Substituent Contributions to Molecular Properties
Substituent | Position | Electronic Effect | Steric Effect | Functional Role |
---|---|---|---|---|
Bromine | C6 | σ-withdrawing/π-donating | Moderate (vdW: 1.85 Å) | Cross-coupling handle |
Cyclopropyl | C3 | σ-donating | High (bond angle 60°) | Metabolic stabilization |
Methyl | N1 | Inductive (+I) | Low | Tautomeric control |
6-Bromo-3-methyl-1H-indazole (C₈H₇BrN₂; CID 21336465) [4]:
5-Bromo-3-cyclopropyl-1-methyl-1H-indazole [6]:
6-Bromo-3-cyclopentyl-1-methyl-1H-indazole [7]:
Unsubstituted 1H-Indazole [5] [8]:
Table 3: Structural and Property Comparison of Key Indazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Feature |
---|---|---|---|---|
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | C₁₁H₁₁BrN₂ | 251.12 | 3.21 | Balanced lipophilicity/metabolic stability |
6-Bromo-3-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | 2.45 | Reduced steric bulk |
5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | C₁₁H₁₁BrN₂ | 251.12 | 3.25 | Altered electronic distribution |
6-Bromo-3-cyclopentyl-1-methyl-1H-indazole | C₁₁H₁₃BrN₂* | 265.15* | 4.10 | Enhanced lipophilicity |
1H-Indazole (unsubstituted) | C₇H₆N₂ | 118.14 | 1.20 | Tautomerism vulnerability |
Note: *Calculated for C₁₁H₁₃BrN₂; cyclopentyl formula = C₅H₉ vs. cyclopropyl C₃H₅.
These comparisons underscore how strategic substituent modifications tune electronic, steric, and pharmacokinetic properties for targeted applications in medicinal chemistry or materials science. The 6-bromo-3-cyclopropyl-1-methyl configuration uniquely balances metabolic stability, lipophilicity, and synthetic versatility [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7